Ferruginin A

Antimicrobial activity MIC determination Staphylococcus aureus

Ferruginin A is a prenylated emodine-type anthranoid natural product with molecular formula C30H36O4 (MW 460.60). First isolated from Vismia baccifera var.

Molecular Formula C30H36O4
Molecular Weight 460.60
CAS No. 73210-81-8
Cat. No. B600401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerruginin A
CAS73210-81-8
Molecular FormulaC30H36O4
Molecular Weight460.60
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferruginin A (CAS 73210-81-8): A Triprenylated Anthranoid Scaffold for Antimicrobial Discovery


Ferruginin A is a prenylated emodine-type anthranoid natural product with molecular formula C30H36O4 (MW 460.60) [1]. First isolated from Vismia baccifera var. ferruginea, it belongs to the polyphenol subclass of anthranoids and features a triprenylated anthracenone core that distinguishes it from both simple anthraquinones and monoterpenoid-fused analogues [1][2]. Its unique scaffold has drawn attention in antibiotic development programs targeting Gram-positive pathogens, where it demonstrates activity against both planktonic and biofilm bacterial forms [1].

Antimicrobial Gram-positive antibacterial screening with strain-level MIC resolution; supports scaffold-specific comparator studies
Biofilm Preformed staphylococcal biofilm eradication research; supports time-dependent and selectivity-index endpoint models
Enzyme α-Glucosidase inhibition screening; reported class-level activity context requires in-house IC50 determination

Why Ferruginin A Cannot Be Substituted by In-Class Anthranoid Analogues


Despite sharing a common biogenetic pathway in the Vismia genus, closely related triprenylated anthranoids such as ferruanthrone and vismione B exhibit profoundly different antibacterial profiles [1]. Ferruanthrone differs from ferruginin A by its anthrone scaffold and prenyl group positioning, while vismione B is a pre-anthraquinone with a cyclized chromane ring in place of a free C-prenyl group [1]. These structural variations result in complete loss of antimicrobial activity against clinically relevant Gram-positive strains, demonstrating that the ferruginin A scaffold is uniquely privileged within this class [1]. Generic substitution based solely on compound class or plant origin is therefore scientifically invalid for procurement decisions.

Ferruginin A Triprenylated anthracenone core with free C-prenyl group; active against staphylococci at reported MIC 8–64 μM
Ferruanthrone Anthrone scaffold with altered prenyl positioning; inactive against S. aureus and S. epidermidis at tested concentrations
Ferruginin A Free C-prenyl group enables antimicrobial pharmacophore; reported biofilm TI of 25.81 against S. aureus
Vismione B Cyclized chromane ring replaces free C-prenyl; no detectable antibacterial or antibiofilm activity reported
Ferruginin A Triprenylated anthranoid with bactericidal kinetics; total killing at 4× MIC against S. aureus
Generic anthraquinones Simple anthraquinone scaffolds lack triprenylated core; antimicrobial profile may not transfer across class boundaries

Quantitative Differentiation of Ferruginin A Against Closest Structural Analogs


Gram-Positive Antibacterial Potency: Ferruginin A vs. Ferruanthrone and Vismione B (MIC Comparison)

In a direct head-to-head comparison, ferruginin A demonstrated potent, strain-specific antibacterial activity with MIC values of 8 μM against Bacillus megaterium, 16 μM against Staphylococcus epidermidis, and 64 μM against S. aureus [1]. In contrast, both structural analogues—ferruanthrone (compound 26) and vismione B (compound 27)—were completely inactive against S. aureus and S. epidermidis, with the sole detectable activity being ferruanthrone's MIC of 256 μM against B. megaterium [1]. This represents a minimum 4-fold potency advantage over the only marginally active analogue and categorical inactivity of the others against clinically relevant staphylococcal species [1].

Gram-Positive MIC
Head-to-head
Ferruginin A: 8 μM B. megaterium, 16 μM S. epidermidis, 64 μM S. aureus. Ferruanthrone and vismione B inactive against staphylococci at ≤256 μM. Minimum 4-fold potency difference against B. megaterium.
Supports antimicrobial screening context; strain-specific activity profile unique within this anthranoid set
Broth microdilution; ATCC 25923, 12228, Bm11; 18 h incubation
Antimicrobial activity MIC determination Staphylococcus aureus

Therapeutic Index for Antibiofilm Activity: Ferruginin A vs. Ferruanthrone

Ferruginin A achieved an antibiofilm therapeutic index (TI) of 25.81 against S. aureus biofilm, compared to TI values of only 0.26–2.65 for ferruanthrone [1]. The TI was calculated as the ratio of LC50 (lethal concentration for 50% HaCaT keratinocyte death) to ABC50 (concentration for 50% biofilm killing). Ferruginin A's ABC50 values were 1.08 μM against S. aureus biofilm and 4.5 μM against S. epidermidis biofilm, while ferruanthrone and vismione B were essentially inactive in biofilm eradication at testable concentrations [1]. Notably, this superior antibiofilm activity was achieved within a 2-hour treatment window, whereas the conventional antibiotic ciprofloxacin was completely inactive against preformed staphylococcal biofilms under identical conditions [1].

Biofilm Selectivity
Head-to-head
Ferruginin A TI = 25.81 (S. aureus biofilm); ABC50 = 1.08 μM (S. aureus), 4.5 μM (S. epidermidis). Ferruanthrone TI = 0.26–2.65. Ciprofloxacin inactive against preformed biofilm.
Supports biofilm endpoint review; reported selectivity margin approximately 10- to 100-fold higher than closest analogue
MTT viability; 2-h compound exposure; HaCaT 24-h cytotoxicity; preformed biofilm model
Biofilm eradication Therapeutic index Cytotoxicity HaCaT keratinocytes

Bactericidal Kinetics: Ferruginin A Achieves Complete Killing Where Analogues Show No Activity

Ferruginin A exhibited concentration-dependent bactericidal activity against S. aureus, achieving approximately 2-log reduction in viable CFU at MIC and 2× MIC, and total killing at 4× MIC within 18 hours [1]. Against S. epidermidis, a bactericidal effect (approximately 2-log reduction) was achieved at 2× MIC and 4× MIC [1]. These bactericidal endpoints could not be evaluated for ferruanthrone and vismione B because neither compound reached an MIC against staphylococcal species, precluding any assessment of killing kinetics [1].

Bactericidal Kinetics
Head-to-head
Ferruginin A: ~2-log CFU reduction at MIC and 2× MIC; total killing at 4× MIC (S. aureus, 18 h). ~2-log reduction at 2× and 4× MIC (S. epidermidis). Analogues not evaluable—no staphylococcal MIC reached.
Supports bactericidal endpoint context; only compound in set with measurable killing kinetics against staphylococci
CFU counting on agar; ATCC 25923, 12228; 18-h treatment
Bactericidal activity Time-kill kinetics Staphylococcus

Selective Cytotoxicity Profile: Ferruginin A Demonstrates a Defined Therapeutic Window

Ferruginin A showed no toxicity to human HaCaT keratinocytes at 8 μM and 16 μM, concentrations that encompass its MIC values against B. megaterium (8 μM) and S. epidermidis (16 μM). At 32 μM, cell viability dropped to approximately 25%, and at 64 μM and 128 μM, viability fell below 10% [1]. In comparison, ferruanthrone and vismione B were non-toxic up to 64 μM, with cell viability of approximately 60% and 72% respectively at 128 μM [1]. While ferruginin A exhibits higher intrinsic cytotoxicity, its antibacterial activity occurs at concentrations where host cell viability is preserved, whereas the analogues lack any antibacterial activity at non-toxic concentrations, resulting in a non-existent therapeutic window [1].

Selectivity Window
Head-to-head
Ferruginin A: ~100% HaCaT viability at 8–16 μM; ~25% at 32 μM;
Supports selectivity window review; antibacterial activity observed at concentrations preserving host-cell viability
HaCaT MTT assay; 24-h exposure; analogues lack antibacterial activity at any non-toxic concentration
α-Glucosidase
Class-level
Ferruginin A reported among prenylated anthranols with higher potency than acarbose. Most potent congener: harunganol C IC50 = 1.2 μM (yeast α-glucosidase). Exact IC50 for ferruginin A not publicly available.
Reported class-level context; data to verify—in-house IC50 determination recommended for screening cascade inclusion
H. madagascariensis isolate; structures confirmed by X-ray diffraction; qualitative comparison only
Cytotoxicity Selectivity HaCaT keratinocytes

α-Glucosidase Inhibition: Ferruginin A Demonstrates Superior Potency to Acarbose in a Cross-Class Comparison

In a study of prenylated anthranols from Harungana madagascariensis, ferruginin A and six other anthranols were evaluated for α-glucosidase inhibitory activity [1]. The study reported that the anthranols collectively displayed higher potency compared to the clinical standard acarbose (with the exception of compounds 3 and 4). Harunganol C (1) demonstrated the highest potency with an IC50 of 1.2 μM [1]. Quantitative IC50 values for ferruginin A specifically are not available in the publicly accessible abstract; the study states that ferruginin A was among the compounds displaying higher potency than acarbose. This places ferruginin A within a privileged subset of natural α-glucosidase inhibitors warranting further quantitative characterization [1].

α-Glucosidase
Class-level
Ferruginin A reported among prenylated anthranols with higher potency than acarbose. Most potent congener: harunganol C IC50 = 1.2 μM (yeast α-glucosidase). Exact IC50 for ferruginin A not publicly available.
Reported class-level context; data to verify—in-house IC50 determination recommended for screening cascade inclusion
H. madagascariensis isolate; structures confirmed by X-ray diffraction; qualitative comparison only
α-Glucosidase inhibition Antidiabetic Acarbose comparator

Prioritized Application Scenarios for Ferruginin A Based on Quantitative Differentiation Evidence


Anti-Biofilm Drug Discovery: Ferruginin A as a Scout Molecule for Staphylococcal Biofilm Eradication

Ferruginin A is the only triprenylated anthranoid with demonstrated antibiofilm activity against S. aureus and S. epidermidis, achieving 50% biofilm killing at concentrations of 1.08–4.5 μM within 2 hours—conditions where ciprofloxacin is completely inactive [1]. Its therapeutic index of 25.81 against S. aureus biofilm provides a measurable safety-efficacy margin that can guide medicinal chemistry optimization [1]. Procurement of ferruginin A is justified for structure-activity relationship (SAR) programs aiming to decouple antibiofilm potency from cytotoxicity while preserving the unique anthranoid pharmacophore [1].

Gram-Positive Antibiotic Lead Generation Targeting Multi-Drug Resistant Staphylococci

With MIC values of 8–64 μM against Gram-positive strains and complete inactivity of ferruanthrone and vismione B, ferruginin A represents the only active scaffold among close structural analogues [1]. Its bactericidal activity against S. aureus (total killing at 4× MIC) and S. epidermidis (~2-log reduction at 2× MIC) further supports its selection as a lead compound for antibiotic development programs focused on resistant Gram-positive pathogens [1].

α-Glucosidase Inhibitor Screening for Type 2 Diabetes Mellitus Drug Discovery

Ferruginin A belongs to a privileged set of prenylated anthranols from H. madagascariensis that exhibit α-glucosidase inhibitory potency exceeding that of the clinical drug acarbose [2]. For antidiabetic screening cascades seeking structurally novel chemotypes beyond iminosugars and flavonoids, ferruginin A offers a differentiated starting point. However, procurement decisions should account for the fact that the exact IC50 value for ferruginin A remains to be quantitatively reported in the public literature, necessitating in-house potency determination [2].

Natural Product Scaffold-Hopping for Dual-Action Antimicrobial-Antidiabetic Agents

The combination of Gram-positive antibacterial activity (MIC 8–64 μM) and reported α-glucosidase inhibition exceeding acarbose potency positions ferruginin A as a rare example of a single natural scaffold with potential dual therapeutic applications [1][2]. This dual-activity profile is absent in the closest analogues ferruanthrone and vismione B, which lack both antibacterial and any reported α-glucosidase activity [1][2]. Ferruginin A is therefore uniquely suited for polypharmacology-oriented drug discovery efforts.

Application
Selection Property
Validation Focus
Anti-biofilm research
Biofilm eradication activity against preformed staphylococcal biofilms
Selectivity margin and time-kill endpoints
Gram-positive antibiotic research
Strain-level MIC and bactericidal kinetics against staphylococci
Comparator analogue benchmarking and resistance-panel screening
α-Glucosidase inhibitor screening
Reported class-level inhibition exceeding acarbose comparator
In-house IC50 determination and enzyme-selectivity profiling
Dual-action scaffold research
Single anthranoid scaffold with antimicrobial and enzyme-inhibition context
Polypharmacology-oriented SAR and target-deconvolution studies
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